2-Cyclohexylidenebutanenitrile
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the overall reaction mechanism.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, and reactivity.Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves understanding the potential applications of the compound and areas where further research could be conducted.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For “2-Cyclohexylidenebutanenitrile”, it appears that more research may be needed to fully understand this compound. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-cyclohexylidenebutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXRNOLFMAWCHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CCCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303873 |
Source
|
Record name | 2-cyclohexylidenebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylidenebutanenitrile | |
CAS RN |
53153-77-8 |
Source
|
Record name | NSC163147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclohexylidenebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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